molecular formula C15H19N3O4S2 B7128304 N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide

N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide

Cat. No.: B7128304
M. Wt: 369.5 g/mol
InChI Key: VCNFKZHVSBIOLE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is a synthetic organic compound that features a combination of furan, thiophene, piperidine, and carboxamide functional groups

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c19-15(16-11-13-3-1-9-22-13)18-7-5-12(6-8-18)17-24(20,21)14-4-2-10-23-14/h1-4,9-10,12,17H,5-8,11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFKZHVSBIOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the thiophen-2-ylsulfonylamino intermediate: This involves the sulfonylation of thiophene followed by amination.

    Coupling of intermediates: The furan-2-ylmethyl and thiophen-2-ylsulfonylamino intermediates are then coupled with piperidine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could yield piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-(thiophen-2-ylamino)piperidine-1-carboxamide: Lacks the sulfonyl group, which might affect its reactivity and biological activity.

    N-(furan-2-ylmethyl)-4-(phenylsulfonylamino)piperidine-1-carboxamide: Replaces the thiophene ring with a phenyl ring, potentially altering its properties.

    N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-acetamide: Replaces the carboxamide group with an acetamide group, which might influence its chemical behavior.

Uniqueness

N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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